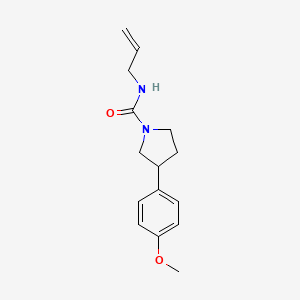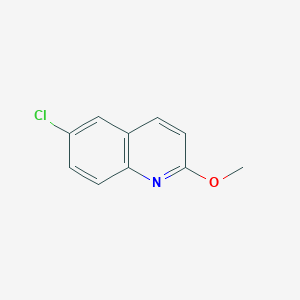
6-Chloro-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with a chlorine atom at the 6th position and a methoxy group at the 2nd position . The molecular weight is 193.63 g/mol .Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
6-Chloro-2-methoxyquinoline derivatives have been explored for their potential as chemosensors. For instance, a study by Prodi et al. (2001) characterized a quinoline derivative that selectively responds to Cd²⁺ ions over other tested metal ions, indicating its usefulness in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial and Antifungal Activities
Several studies have synthesized quinoline derivatives, including those similar to this compound, and evaluated their antimicrobial properties. Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives and found that some compounds exhibited significant activity against various bacterial and fungal species (Tabassum et al., 2014).
Studies on Fluorescence Properties
The fluorescence properties of quinoline derivatives have been a subject of research. Schulman et al. (1974) studied the absorption and fluorescence spectra of 6-methoxyquinoline, which shares structural similarities with this compound, to understand its basic properties in different pH environments (Schulman et al., 1974).
Synthesis and Characterization
Studies also focus on the synthesis and characterization of quinoline derivatives. For example, Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a compound structurally related to this compound, and detailed the reaction conditions and product confirmation (Jiang Jia-mei, 2010).
Luminescence Properties
The luminescence properties of quinoline derivatives, similar to this compound, have been explored in research. Enoua et al. (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and studied their fluorescence properties, offering insights into potential applications in sensing and imaging (Enoua et al., 2009).
Eigenschaften
IUPAC Name |
6-chloro-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHACXDSODKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

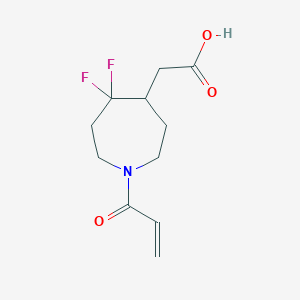
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
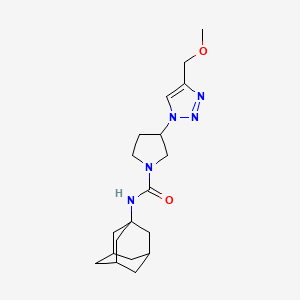
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)
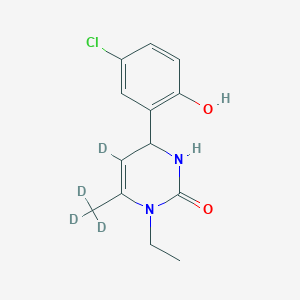
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
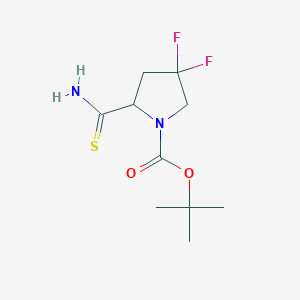
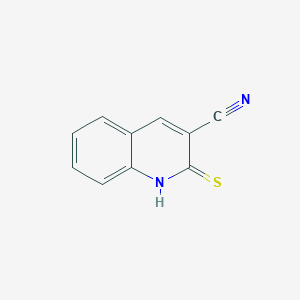
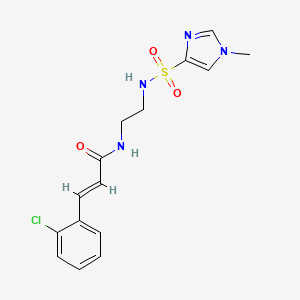
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)
